molecular formula C10H10O4 B079693 2-(Acetyloxy)-4-methylbenzoic acid CAS No. 14504-07-5

2-(Acetyloxy)-4-methylbenzoic acid

Cat. No. B079693
Key on ui cas rn: 14504-07-5
M. Wt: 194.18 g/mol
InChI Key: TYAIGNOSODVIHJ-UHFFFAOYSA-N
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Patent
US04032635

Procedure details

4-Methyl-acetylsalicylic acid (5 g.) was converted to its acid chloride by a conventional method and dissolved in acetone (200 ml.). Then p-anisidine (3.2 g.) and dimethylaniline (3.1 g.) were dissolved in acetone (100 ml.) and the above acid chloride solution was added by drops while cooling and mixing; agitation was maintained for 1 to 2 hours. Then the reaction mixture was concentrated under reduced pressure, and the residue was dissolved in ethyl acetate and treated as in the similar method of Example 5 to give 2-hydroxy-4-methyl-4'-methoxybenzanilide (5.3 g.). Yield: 80%, melting point: 185°-186° C.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Quantity
3.1 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([O:11]C(=O)C)[C:5](=[CH:9][CH:10]=1)[C:6]([OH:8])=O.[CH3:15][O:16][C:17]1[CH:22]=[CH:21][C:20]([NH2:23])=[CH:19][CH:18]=1.CN(C)C1C=CC=CC=1>CC(C)=O>[OH:11][C:4]1[CH:3]=[C:2]([CH3:1])[CH:10]=[CH:9][C:5]=1[C:6]([NH:23][C:20]1[CH:21]=[CH:22][C:17]([O:16][CH3:15])=[CH:18][CH:19]=1)=[O:8]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC=1C=C(C(C(=O)O)=CC1)OC(C)=O
Step Two
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
3.2 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Name
Quantity
3.1 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling
ADDITION
Type
ADDITION
Details
mixing
TEMPERATURE
Type
TEMPERATURE
Details
agitation was maintained for 1 to 2 hours
Duration
1.5 (± 0.5) h
CONCENTRATION
Type
CONCENTRATION
Details
Then the reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
ADDITION
Type
ADDITION
Details
treated as in the similar method of Example 5

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)NC2=CC=C(C=C2)OC)C=CC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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